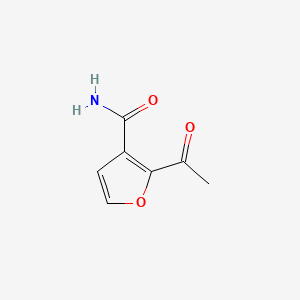

2-Acetylfuran-3-carboxamide

Beschreibung

Eigenschaften

CAS-Nummer |

173038-72-7 |

|---|---|

Molekularformel |

C7H7NO3 |

Molekulargewicht |

153.137 |

IUPAC-Name |

2-acetylfuran-3-carboxamide |

InChI |

InChI=1S/C7H7NO3/c1-4(9)6-5(7(8)10)2-3-11-6/h2-3H,1H3,(H2,8,10) |

InChI-Schlüssel |

JUIVTRKWIOOLDM-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C=CO1)C(=O)N |

Synonyme |

3-Furancarboxamide, 2-acetyl- (9CI) |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antibiotic Synthesis

2-Acetylfuran-3-carboxamide serves as a crucial intermediate in the synthesis of several antibiotics. Notably, it is involved in the production of cefuroxime, a second-generation cephalosporin antibiotic. The compound can be transformed into 2-furanyloxoacetic acid through a reaction with aqueous sodium nitrite, which is then used in the synthesis of cefuroxime . Additionally, a one-pot synthesis method has been developed using 2-acetylfuran for the synthesis of the HIV integrase inhibitor S-1360 via Friedel-Crafts alkylation .

Research on Antiviral Properties

Recent studies have indicated potential antiviral properties of derivatives of this compound. Research focusing on its derivatives has shown promise in inhibiting viral replication, suggesting that this compound could play a role in developing new antiviral therapies .

Food Industry Applications

Flavoring Agent

The compound is recognized for its flavor profile, which includes balsamic, caramellic, and nutty notes. It is utilized as an artificial flavoring agent in various food products such as baked goods, chocolates, and coffee. Its sensory attributes make it suitable for enhancing the taste of numerous food items .

Food Safety Considerations

While this compound is used as a food additive, it is essential to monitor its levels due to potential health concerns associated with furan compounds. Regulatory agencies have classified furan as possibly carcinogenic, prompting ongoing research into its safety in food products .

Chemical Synthesis and Industrial Applications

Synthesis of Fine Chemicals

In addition to its pharmaceutical applications, this compound is a valuable intermediate in the synthesis of fine chemicals. Its ability to undergo various chemical transformations allows it to be utilized in producing other complex organic compounds .

Catalytic Processes

Recent advancements have highlighted the use of catalytic processes involving this compound for efficient chemical synthesis. For instance, continuous-flow catalytic methods have been developed that optimize the production of this compound from renewable resources like bio-based furoate derivatives . This approach not only enhances yield but also reduces environmental impact compared to traditional batch methods.

Case Studies and Research Findings

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key furan-based analogs and their distinguishing features are compared below:

Key Observations :

- The carboxamide group in this compound enhances solubility in polar solvents compared to ester or formyl analogs like ethyl 2-formylfuran-3-carboxylate .

- The acetyl group offers distinct reactivity in nucleophilic substitutions, differing from the formyl group’s propensity for condensation reactions .

- Amino-substituted furans (e.g., 3-amino-4-arylfuran-2-carboxylates) exhibit biological activity, suggesting that this compound could be optimized for pharmacological use .

Reactivity and Stability

- This compound : The carboxamide group resists hydrolysis under acidic conditions, unlike ester analogs (e.g., ethyl 2-formylfuran-3-carboxylate), which are prone to saponification .

- Electrophilic Substitution : The acetyl group directs electrophiles to the 5-position of the furan ring, whereas formyl groups in analogs favor 4-position reactivity .

Vorbereitungsmethoden

Acetylation of Furan Precursors

The acetylation of furan derivatives serves as a foundational step. A well-documented method involves the use of zinc chloride (ZnCl₂) as a Lewis acid catalyst in the presence of acetic anhydride and furan. For example, the reaction of furan with acetic anhydride at 25–110°C for 3–5 hours yields 2-acetylfuran with a purity exceeding 99%. While this method targets 2-acetylfuran, the introduction of a carboxamide group at the 3-position necessitates further functionalization.

Key Reaction Parameters :

Carboxamide Functionalization

The conversion of acetylated furans to carboxamides typically involves amide coupling or carboxylic acid derivatization . A study on 5-acetylfuran-2-carboxamide demonstrates the use of N-(4-acetamidophenyl) intermediates, where carboxamide groups are introduced via nucleophilic acyl substitution. Applied to 2-acetylfuran-3-carboxylic acid, this could involve:

-

Activation : Conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂).

-

Aminolysis : Reaction with ammonia or primary amines to form the carboxamide.

Example Protocol :

-

React 2-acetylfuran-3-carboxylic acid with SOCl₂ at 60°C for 2 hours.

-

Add aqueous ammonia dropwise at 0°C, stir for 4 hours, and isolate via filtration.

Optimization of Reaction Conditions

Catalytic Systems

ZnCl₂ remains the catalyst of choice for acetylation due to its efficiency in lowering reaction temperatures (20–110°C vs. 150°C in uncatalyzed reactions). Comparative studies show that omitting ZnCl₂ reduces yields to 31% even after extended reaction times.

Catalyst Loading Impact :

| ZnCl₂ (wt%) | Temperature (°C) | Yield (%) |

|---|---|---|

| 1.5 | 50 | 92.7 |

| 2.0 | 80 | 78.2 |

| 0 | 110 | 31.0 |

Solvent and Stoichiometry

The molar ratio of acetic acid to acetic anhydride (0.1–1:1) critically influences reaction efficiency. Excess acetic acid minimizes side reactions, such as furan polymerization, while enabling catalyst recycling.

Purification and Characterization

Distillation Techniques

Post-reaction mixtures are purified via fractional distillation under reduced pressure (20–100 mbar). For example, acetic acid is recovered at 30–60°C, followed by isolation of 2-acetylfuran at 80–110°C. For carboxamide derivatives, column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended.

Analytical Validation

Liquid Chromatography-Mass Spectrometry (LC-MS) : A dilute-and-shoot LC-MS/MS method achieves a limit of quantification (LOQ) of 0.05 mg/kg for acetylfuran derivatives, ensuring precise quality control.

Challenges and Innovations

Q & A

Q. What are the optimal synthetic routes for 2-Acetylfuran-3-carboxamide, and how can reaction conditions be standardized to improve yield?

- Methodological Answer : Synthesis typically involves multi-step processes, such as acetylation of furan precursors followed by carboxamide functionalization. Key steps include:

- Step 1 : Acetylation of furan-3-carboxylic acid derivatives using acetic anhydride under catalytic acidic conditions (e.g., H₂SO₄).

- Step 2 : Amidation via coupling agents (e.g., EDC/HOBt) to introduce the carboxamide group.

Yield optimization requires precise temperature control (70–90°C) and inert atmospheres to prevent side reactions. Purity is verified via HPLC (>95%) and NMR (δ 2.3 ppm for acetyl protons) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm acetyl (¹H: δ 2.1–2.5 ppm; ¹³C: δ 20–25 ppm) and carboxamide (¹H: δ 6.5–8.0 ppm) groups.

- HPLC-MS : Determine purity and molecular ion ([M+H]⁺ at m/z 182.1).

- X-ray crystallography (if crystalline): Resolve bond angles and spatial arrangement of the furan ring .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

- Temperature : Store at –20°C in amber vials to prevent thermal degradation.

- pH : Avoid alkaline conditions (pH >9), which hydrolyze the acetyl group.

- Light : Protect from UV exposure to prevent furan ring oxidation.

Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from assay variability or impurities. Address this by:

- Comparative analysis : Replicate experiments using standardized protocols (e.g., OECD guidelines).

- Batch validation : Cross-check compound purity (via LC-MS) and biological models (e.g., cell lines vs. in vivo).

- Meta-analysis : Systematically review datasets using tools like PRISMA to identify confounding variables .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

- Methodological Answer : Use in silico approaches:

- Molecular docking : Simulate interactions with targets (e.g., enzymes) using AutoDock Vina.

- QSAR modeling : Corrogate substituent effects on bioactivity (e.g., acetyl vs. propionyl derivatives).

Validate predictions with SPR (surface plasmon resonance) to measure real-time binding kinetics .

Q. How can structure-activity relationship (SAR) studies be designed to explore modifications of this compound?

- Methodological Answer :

- Core modifications : Replace the acetyl group with bioisosteres (e.g., trifluoroacetyl) to assess electronic effects.

- Substituent screening : Synthesize derivatives with halogens or methyl groups at the 4-position of the furan ring.

Evaluate changes via in vitro assays (e.g., IC₅₀ in enzyme inhibition) and compare with computational predictions .

Data Contradiction and Reproducibility

Q. What methodologies ensure reproducibility in synthesizing this compound across labs?

- Methodological Answer :

- Protocol standardization : Publish detailed synthetic procedures (solvent ratios, catalyst loadings) in open-access repositories.

- Inter-lab validation : Collaborate with third-party labs to replicate results.

- Analytical cross-checks : Share raw NMR/HPLC data via platforms like Zenodo for transparency .

Literature and Data Retrieval Strategies

Q. Which academic databases provide reliable, peer-reviewed data on this compound?

- Methodological Answer : Prioritize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.